![molecular formula C11H10O B129395 Spiro[cyclopropane-1,2'-indan]-1'-one CAS No. 22228-23-5](/img/structure/B129395.png)

Spiro[cyclopropane-1,2'-indan]-1'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

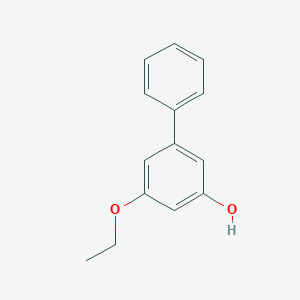

“Spiro[cyclopropane-1,2’-indan]-1’-one” is a type of spiro compound . Spiro compounds are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . They are inherently highly 3-dimensional structures .

Synthesis Analysis

The synthesis of “Spiro[cyclopropane-1,2’-indan]-1’-one” can be achieved through a visible-light photoredox catalyzed intramolecular difunctionalization of methylenecyclopropanes tethered with carboxylic acid . This reaction can be performed under mild conditions, affording target products in excellent yields with a high atomic economy .Molecular Structure Analysis

The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

The reaction for the synthesis of “Spiro[cyclopropane-1,2’-indan]-1’-one” can be extended to gram scale synthesis . The products could be transformed to 1-indanone motifs existing in many natural products and bioactive compounds .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Spiro compounds like Spiro[cyclopropane-1,2’-indan]-1’-one are pivotal in organic synthesis due to their complex and unique three-dimensional structures. They serve as key intermediates in the synthesis of various bioactive molecules. The compound’s rigid framework provides a basis for the development of new synthetic methodologies, including stereoselective synthesis, which is crucial for creating substances with specific desired properties .

Medicinal Chemistry

In medicinal chemistry, spiro compounds are often found at the core of pharmacologically active molecules. Spiro[cyclopropane-1,2’-indan]-1’-one can be utilized to create derivatives with potential therapeutic effects. Its structure is particularly relevant for the design of drugs with improved efficacy and reduced side effects due to its unique pharmacokinetic properties .

Catalysis

The spiro structure of Spiro[cyclopropane-1,2’-indan]-1’-one can be used to develop novel catalysts. These catalysts can facilitate various chemical reactions, including cycloaddition reactions, which are fundamental in creating cyclic compounds. The spiro framework can enhance the selectivity and efficiency of these catalytic processes .

Material Science

Spiro compounds are also significant in material science. The unique properties of Spiro[cyclopropane-1,2’-indan]-1’-one make it a candidate for the development of new materials with specific optical or electronic characteristics. These materials can be applied in fields such as organic electronics, photonics, and as components in organic light-emitting diodes (OLEDs) .

Bio-Based Heteroatom-Containing Compounds

The synthesis of bio-based heteroatom-containing compounds often involves spiro structuresSpiro[cyclopropane-1,2’-indan]-1’-one can be used as a building block for creating these compounds, which are essential in developing sustainable and environmentally friendly chemicals .

Natural Product Synthesis

Many natural products with biological activity contain a spirocyclic componentSpiro[cyclopropane-1,2’-indan]-1’-one can be employed in the synthesis of such natural products, aiding in the discovery of new drugs and bioactive substances derived from natural sources .

Green Chemistry

The compound’s potential for use in green chemistry is significant. It can be involved in reactions that are promoted by simple, inexpensive, and readily available catalysts like NaOH, aligning with the principles of green chemistry to reduce environmental impact .

Pesticide Development

Lastly, the spiro structure of Spiro[cyclopropane-1,2’-indan]-1’-one is beneficial in the development of green pesticides. Its incorporation into pesticide molecules can lead to the creation of more effective and less harmful agricultural bioengineering solutions .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that the compound can be transformed to 1-indanone motifs, which exist in many natural products and bioactive compounds .

Mode of Action

Spiro[cyclopropane-1,2’-indan]-1’-one is accessed from easily prepared methylenecyclopropanes tethered with carboxylic acid through a visible-light photoredox catalyzed intramolecular difunctionalization . This reaction can be performed under mild conditions, affording target products in excellent yields .

Biochemical Pathways

The compound’s transformation to 1-indanone motifs suggests it may influence pathways associated with these motifs .

Result of Action

Its transformation to 1-indanone motifs, which are present in many natural products and bioactive compounds, suggests it may have similar effects .

Action Environment

The compound’s synthesis via a visible-light photoredox catalyzed reaction suggests that light conditions may play a role .

Eigenschaften

IUPAC Name |

spiro[3H-indene-2,1'-cyclopropane]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZPWJCAKGHVSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[cyclopropane-1,2'-indan]-1'-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)